4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole
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Overview
Description
4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Addition of the Hydrazinyl Group: The hydrazinyl group can be added through a condensation reaction with a hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
4-(4-Chlorophenyl)-2-(2-(3-methylcyclopentylidene)hydrazinyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to oxazole or imidazole derivatives
Properties
Molecular Formula |
C15H16ClN3S |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13+ |
InChI Key |
FDFJAFXMIJWFOL-QGOAFFKASA-N |
Isomeric SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1 |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1 |
Origin of Product |
United States |
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